3-Fluoro-2-iodophenylhydrazine Hydrochloride
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Overview
Description
1-(3-Fluoro-2-iodophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H7ClFIN2 and a molecular weight of 288.49 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms on the phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Fluoro-2-iodophenyl)hydrazine hydrochloride can be synthesized through a multi-step process involving the halogenation of aniline derivatives followed by hydrazine formation. A common synthetic route involves the iodination of 3-fluoroaniline to form 3-fluoro-2-iodoaniline, which is then reacted with hydrazine hydrate in the presence of hydrochloric acid to yield the desired hydrazine hydrochloride compound .
Industrial Production Methods
Industrial production of 1-(3-Fluoro-2-iodophenyl)hydrazine hydrochloride typically involves large-scale halogenation reactions followed by hydrazine formation under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-iodophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can undergo reduction reactions to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenylhydrazines.
Oxidation: Formation of azo compounds.
Reduction: Formation of primary amines.
Scientific Research Applications
1-(3-Fluoro-2-iodophenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-iodophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. Additionally, the presence of fluorine and iodine atoms enhances its binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorophenylhydrazine hydrochloride
- 2-Iodophenylhydrazine hydrochloride
- 4-Fluoro-3-iodophenylhydrazine hydrochloride
Uniqueness
1-(3-Fluoro-2-iodophenyl)hydrazine hydrochloride is unique due to the simultaneous presence of both fluorine and iodine atoms on the phenyl ring. This dual halogenation imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H7ClFIN2 |
---|---|
Molecular Weight |
288.49 g/mol |
IUPAC Name |
(3-fluoro-2-iodophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H6FIN2.ClH/c7-4-2-1-3-5(10-9)6(4)8;/h1-3,10H,9H2;1H |
InChI Key |
JSTIDXVWTGAEOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)NN.Cl |
Origin of Product |
United States |
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